4-Iodo-3',4',5'-trifluorobenzophenone
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Overview
Description
4-Iodo-3’,4’,5’-trifluorobenzophenone is an organic compound characterized by the presence of an iodine atom and three fluorine atoms attached to a benzophenone structure. This unique molecular arrangement imparts distinct chemical properties, making it a valuable compound in various scientific and industrial applications .
Mechanism of Action
Target of Action
It’s known that this compound is often used in organic synthesis, particularly in cross-coupling reactions .
Mode of Action
4-Iodo-3’,4’,5’-trifluorobenzophenone is known to undergo aminocarbonylation in DMF using phosphoryl chloride to give N,N-dimethyl-(4-trifluoromethyl)benzamide . This suggests that it can interact with other molecules through the iodine atom, facilitating the formation of new carbon-nitrogen bonds.
Biochemical Pathways
Its role in the aminocarbonylation reaction suggests that it may be involved in the modification of proteins or other biomolecules .
Result of Action
Its use in organic synthesis suggests that it can facilitate the formation of new chemical bonds, potentially altering the structure and function of target molecules .
Action Environment
The action of 4-Iodo-3’,4’,5’-trifluorobenzophenone can be influenced by various environmental factors. For instance, the efficiency of its use in cross-coupling reactions may depend on the presence of a suitable catalyst, the temperature, and the solvent used .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-3’,4’,5’-trifluorobenzophenone typically involves the iodination of 3’,4’,5’-trifluorobenzophenone. This process can be achieved through electrophilic aromatic substitution using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions .
Industrial Production Methods: Industrial production of 4-Iodo-3’,4’,5’-trifluorobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-3’,4’,5’-trifluorobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It participates in cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings, forming new carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organolithium compounds.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran are typically used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include azides, nitriles, and organometallic compounds.
Coupling Reactions: Products are often biaryl compounds or alkynes.
Oxidation and Reduction: Products include iodinated derivatives with different oxidation states.
Scientific Research Applications
4-Iodo-3’,4’,5’-trifluorobenzophenone finds applications in various fields:
Comparison with Similar Compounds
4-Iodobenzotrifluoride: Similar in structure but lacks the benzophenone moiety.
3’,4’,5’-Trifluorobenzophenone: Similar but without the iodine atom.
4-Bromo-3’,4’,5’-trifluorobenzophenone: Similar but with a bromine atom instead of iodine.
Uniqueness: 4-Iodo-3’,4’,5’-trifluorobenzophenone is unique due to the combination of iodine and trifluoromethyl groups on the benzophenone structure. This combination imparts distinct reactivity and stability, making it a versatile compound in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
(4-iodophenyl)-(3,4,5-trifluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F3IO/c14-10-5-8(6-11(15)12(10)16)13(18)7-1-3-9(17)4-2-7/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMVGWJHKWPOGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=C(C(=C2)F)F)F)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F3IO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801246649 |
Source
|
Record name | (4-Iodophenyl)(3,4,5-trifluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801246649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951888-51-0 |
Source
|
Record name | (4-Iodophenyl)(3,4,5-trifluorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951888-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Iodophenyl)(3,4,5-trifluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801246649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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